methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate
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Overview
Description
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate is a synthetic derivative of carboxylic acids. This compound is widely used in scientific research as a building block for various peptides and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate involves the reaction of propionic acid derivatives with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor for drug development and pharmaceutical research.
Industry: In the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biochemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-thiodipropionate: A similar compound with comparable chemical properties and applications.
Propionic acid, 2,2’-thiodi-, dimethyl ester: Another related compound used in similar research and industrial applications.
Uniqueness
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate is unique due to its specific chemical structure, which allows it to serve as a versatile building block for various peptides and drugs. Its ability to undergo multiple types of chemical reactions makes it valuable in diverse scientific research fields .
Properties
IUPAC Name |
methyl 2-(1-methoxy-1-oxopropan-2-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-5(7(9)11-3)13-6(2)8(10)12-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJPHCZMYEUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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